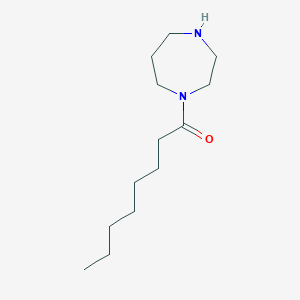

1-(1,4-Diazepan-1-YL)octan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)octan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAWKCSUTRFBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655441 | |

| Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61903-17-1 | |

| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 1,4 Diazepan 1 Yl Octan 1 One and Its Analogs

Established Synthetic Routes to the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through several synthetic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and the ability to introduce stereocenters.

Reductive Amination Approaches, including Asymmetric Variants

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of cyclic amines like 1,4-diazepanes. masterorganicchemistry.comyoutube.comyoutube.com This strategy typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, followed by reduction of the resulting di-imine or enamine intermediates. A key advantage of this method is its versatility, allowing for the construction of variously substituted diazepanes by choosing appropriate starting materials. masterorganicchemistry.com

For instance, the reaction of a 1,3-dicarbonyl compound with a 1,2-diamine can lead to the formation of a 1,4-diazepane ring after reduction. The choice of reducing agent is crucial, with reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being commonly employed. masterorganicchemistry.com Sodium cyanoborohydride is often preferred due to its ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

Asymmetric variants of reductive amination have been developed to produce chiral 1,4-diazepanes. These methods often employ chiral auxiliaries or catalysts to induce stereoselectivity during the C-N bond formation or the reduction step. The use of chiral starting materials, such as enantiomerically pure amino acids, is another effective strategy. nih.govnih.gov

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Dicarbonyl compound, Diamine | NaBH₃CN or NaBH₄, acid/base catalysis | Substituted 1,4-diazepane | masterorganicchemistry.com |

| Chiral diamine, Dicarbonyl compound | Reducing agent, chiral catalyst | Chiral 1,4-diazepane | mdpi.com |

| (S)-configured amino acids | Reductive amination on solid support | Chiral 1,2,4-trisubstituted 1,4-diazepanes | nih.gov |

Ring-Closing Reactions for Seven-Membered Heterocycles

Ring-closing reactions provide a powerful alternative for the synthesis of the 1,4-diazepane core, particularly for complex or highly substituted derivatives. Ring-closing metathesis (RCM) has emerged as a prominent method for the formation of various ring sizes, including seven-membered heterocycles. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct like ethylene. organic-chemistry.orgwikipedia.orgyoutube.com The starting diene can be synthesized with the appropriate nitrogen-containing backbone to yield a 1,4-diazepane precursor upon cyclization.

Another important ring-closing strategy is intramolecular nucleophilic substitution. This can involve the cyclization of a linear precursor containing both an amine and a suitable leaving group. For example, the intramolecular aminolysis of a chloropropionamide has been used to form a bicyclic system that is a precursor to 1,4-diazepanes. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based) | Forms cyclic alkenes, tolerant to various functional groups. | organic-chemistry.orgwikipedia.org |

| Intramolecular Nucleophilic Substitution | Lewis acids (e.g., Ti(O-iPr)₄) | Cyclization of linear precursors with amine and leaving group. | nih.gov |

| Intramolecular C–N Bond Coupling | CuI/N,N-dimethylglycine | Mild conditions for the synthesis of fused 1,4-benzodiazepine (B1214927) derivatives. | nih.gov |

Strategies for Chiral 1,4-Diazepane Synthesis

The synthesis of enantiomerically pure or enriched 1,4-diazepanes is of significant interest due to the often stereospecific interactions of chiral molecules with biological targets. nih.govnih.gov Several strategies have been successfully employed to achieve this.

The "chiral pool" approach utilizes readily available chiral starting materials, such as amino acids, to construct the diazepane ring with defined stereochemistry. nih.govnih.gov For example, starting from (S)-serine, chiral non-racemic 1,4-diazepanes with a hydroxymethyl group at the 2-position have been synthesized. nih.gov Similarly, solid-phase synthesis starting from (S)-configured amino acids has been used to create libraries of chiral 1,2,4-trisubstituted 1,4-diazepanes. nih.gov

Asymmetric catalysis is another powerful tool. The use of chiral catalysts in reductive amination or other ring-forming reactions can induce high levels of enantioselectivity. N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+4] cycloaddition reactions have also been developed for the synthesis of spiro-1,2-diazepinones, demonstrating the potential for catalytic asymmetric methods in constructing seven-membered nitrogen heterocycles. nih.gov

Functionalization and Derivatization of the 1,4-Diazepane Scaffold

Once the 1,4-diazepane core is synthesized, it can be further functionalized to introduce desired substituents, such as the octan-1-one moiety.

N-Alkylation and Acylation Strategies

The secondary amine nitrogens of the 1,4-diazepane ring are readily amenable to functionalization through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the diazepane with an appropriate alkyl halide or by employing reductive amination with an aldehyde or ketone. digitellinc.comnih.gov Hydrogen-borrowing N-alkylation, a green chemistry approach that uses alcohols as alkylating agents with the only byproduct being water, has also been applied to the synthesis of 1,4-diazacycles. digitellinc.com

N-acylation is a common method for introducing an acyl group, such as the octanoyl group, onto the diazepane nitrogen. This is typically achieved by reacting the diazepane with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent.

| Reaction Type | Reagents | Purpose | Reference |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Introduction of alkyl substituents on the nitrogen atoms. | digitellinc.comnih.gov |

| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids + coupling agents | Introduction of acyl groups on the nitrogen atoms. | nih.gov |

Introduction of the Octan-1-one Moiety via Amide Bond Formation

The final step in the synthesis of 1-(1,4-diazepan-1-yl)octan-1-one involves the formation of an amide bond between the 1,4-diazepane core and an octanoyl group. This is a standard N-acylation reaction. A common and efficient method is the reaction of 1,4-diazepane with octanoyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, octanoic acid can be coupled with 1,4-diazepane using a suitable carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This latter method is particularly useful when dealing with sensitive substrates.

The specific conditions for this reaction, such as the choice of solvent, temperature, and base or coupling agent, would be optimized to maximize the yield and purity of the final product, this compound.

Diversification at Peripheral Sites for Structure-Activity Exploration

The exploration of the structure-activity relationship (SAR) for 1,4-diazepane derivatives is crucial for fine-tuning their biological properties. chemisgroup.us This involves systematic modifications at various positions of the molecule to understand how different functional groups and structural features influence activity. The 1,4-diazepane scaffold is particularly amenable to such diversification. chemisgroup.us

Key diversification points include:

The N1-acyl group: The octanoyl chain in this compound can be replaced with a wide variety of other acyl groups. This allows for the introduction of different alkyl or aryl substituents, altering lipophilicity, steric bulk, and potential hydrogen bonding interactions.

The diazepane ring: Introduction of substituents on the carbon backbone of the seven-membered ring can create chiral centers and enforce specific conformations, which can be critical for biological activity.

For instance, a series of N-(4,5-dihydro-1-methyl- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl- researchgate.netresearchgate.netdiazepan-1-yl)acetamides were synthesized to explore their potential as positive inotropic agents. nih.gov In this study, the diversification was focused on the N4-benzyl group of the diazepane moiety. The results, summarized in the table below, demonstrate how small changes in the substituent on the benzyl (B1604629) ring can lead to significant differences in activity.

Data from a study on inotropic agents, highlighting the effect of N4-substituent diversification. nih.gov

These SAR studies are essential for optimizing lead compounds, enhancing potency, and improving selectivity for their biological targets. chemisgroup.usresearchgate.net The flexibility of the diazepine (B8756704) ring for structural modifications makes it a valuable scaffold in medicinal chemistry. chemisgroup.us

Advanced Synthetic Techniques and Emerging Methodologies

The synthesis of 1,4-diazepane derivatives has been significantly advanced by the development of modern synthetic methods. These techniques offer greater efficiency, stereocontrol, and the ability to construct complex molecules from simple starting materials.

Catalytic Approaches (e.g., Palladium-Catalyzed Amination, Copper(I) Iodide Catalysis)

Catalytic methods have become indispensable in the synthesis of heterocyclic compounds, including 1,4-diazepanes.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-N bond formation. A notable application is the dearomative syn-1,4-diamination of arenes. acs.org This method utilizes a visible-light-mediated [4+2]-photocycloaddition of an arene, followed by a palladium-catalyzed ring-opening with an amine nucleophile. acs.org This provides access to 1,4-diamino motifs with high diastereoselectivity. acs.org Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully employed for the synthesis of enantioenriched gem-disubstituted 1,4-diazepan-5-ones. nih.gov This reaction proceeds in high yields and enantioselectivity, offering a route to stereochemically complex diazepanes. nih.gov

Examples of Palladium-Catalyzed reactions in the synthesis of diazepane-related structures.

Copper(I) Iodide Catalysis: Copper-catalyzed reactions have also emerged as a valuable strategy. For instance, the synthesis of CPZEN-45, an antibiotic, features a key step where the 1,4-diazepin-2-one core is constructed via a copper(I)-catalyzed intramolecular amidation of a vinyl iodide. nih.govresearchgate.net This demonstrates the utility of copper catalysis in forming the seven-membered ring structure, even in complex molecular settings. nih.govresearchgate.net In other studies, copper iodide has been shown to be an effective replacement for palladium in certain cross-coupling reactions, sometimes leading to higher yields. nih.gov Copper iodide nanoparticles have also been developed as efficient catalysts for various organic transformations. dntb.gov.ua

Applications of Copper(I) Iodide in synthetic chemistry relevant to heterocyclic synthesis.

Stereoselective Synthesis of 1,4-Diazepane Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective synthesis of 1,4-diazepane derivatives.

One powerful approach is the use of chiral starting materials. For example, chiral non-racemic 1,4-diazepanes can be synthesized from the proteinogenic amino acid (S)-serine. nih.gov Asymmetric reductive amination is another important method for preparing chiral amines and has been applied to the synthesis of chiral 1,4-diazepanes. researchgate.net

Dynamic kinetic asymmetric transformation (DyKAT) has also been successfully applied. For instance, racemic 2-aryl-N-tosylaziridines can be ring-opened with a nucleophile using a Cu(I)-(S)-BINAP catalyst to give ring-opened products with high enantioselectivity. acs.org These products can then be cyclized to form enantioenriched 1,4-benzodiazepine derivatives. acs.org

Overview of stereoselective methods for 1,4-diazepane synthesis.

Multi-component Reactions in 1,4-Diazepane Synthesis

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, by combining three or more reactants. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

The Ugi four-component reaction (Ugi-4CR) has been utilized for the synthesis of diverse 1,4-benzodiazepine scaffolds. nih.gov In this strategy, an amine, a carboxylic acid, an isocyanide, and a carbonyl compound are combined to rapidly build molecular complexity. The resulting Ugi product can then undergo deprotection and cyclization to form the desired 1,4-diazepine ring. nih.gov

Another example is the isocyanide-based multicomponent reaction (IMCR) of 1,3-diaminopropane (B46017) with carbonyl compounds, which provides an efficient pathway to 1,4-diazepine-2-amines. researchgate.net Additionally, a rhodium-catalyzed multicomponent [5+2] cycloaddition reaction has been developed for the synthesis of biologically active 1,4-diazepine compounds. acs.org

Examples of Multi-component reactions for the synthesis of 1,4-diazepine cores.

Molecular Design and Structure Activity Relationship Sar Studies

Conformational Analysis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several conformations, with the chair and twist-boat forms being the most prevalent. nih.gov The specific conformation adopted is crucial as it dictates the spatial orientation of substituents, which in turn influences the molecule's interaction with biological targets.

Influence of Substituents on Ring Conformations

Substituents on the 1,4-diazepane ring play a significant role in determining its preferred conformation. The nature, size, and position of these substituents can create steric and electronic effects that favor one conformation over others. For instance, bulky substituents tend to occupy equatorial positions to minimize steric hindrance, which can lock the ring into a specific chair or twist-boat conformation. nih.gov

Research on related benzo[b] nih.govnih.govdiazepine (B8756704) derivatives has shown that substituents on the diazepine ring significantly affect its conformation, which is often a boat shape in the crystalline state. researchgate.net While not identical, these findings suggest that the substituents on the 1,4-diazepane ring of 1-(1,4-diazepan-1-YL)octan-1-one are critical in defining its three-dimensional structure.

Spectroscopic and Crystallographic Insights into Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are powerful tools for elucidating the conformational preferences of the 1,4-diazepane ring.

NMR Spectroscopy: In solution, the flexible 1,4-diazepane ring can undergo rapid conformational changes. NMR studies, including the analysis of chemical shifts and coupling constants, can provide information about the time-averaged conformation and the barriers to ring inversion. For some N-monosubstituted amides, both cis and trans isomers around the C-N bond have been observed, with the proportion of the cis isomer increasing with the bulkiness of the nitrogen substituent. researchgate.net

X-ray Crystallography: This technique provides a static picture of the molecule's conformation in the solid state. X-ray diffraction studies on various 1,4-diazepane derivatives have confirmed the existence of both chair and twist-boat conformations. nih.govnih.gov For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one shows the seven-membered ring in a chair conformation with the substituent groups in equatorial orientations. nih.gov These solid-state structures offer valuable insights into low-energy conformations that may be relevant to the biologically active state.

| Technique | Information Gained | Key Findings for 1,4-Diazepane Systems |

| NMR Spectroscopy | Provides data on solution-state conformations and dynamics. | Can reveal the presence of multiple conformations in equilibrium and the influence of substituents on this equilibrium. nih.govresearchgate.net |

| X-ray Crystallography | Determines the precise solid-state conformation. | Has confirmed chair and twist-boat conformations in various derivatives. nih.govnih.gov |

Structure-Activity Relationships of this compound Analogs

The biological activity of this compound analogs is intricately linked to their chemical structure. By systematically modifying different parts of the molecule, researchers can probe the requirements for optimal interaction with a biological target.

Impact of Octan-1-one Chain Modifications on Biological Activity

The octan-1-one chain, an eight-carbon acyl group, contributes significantly to the lipophilicity of the molecule. Altering the length and nature of this alkyl chain can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.

Studies on related azacycloalkanone derivatives have shown that the length of the N-alkyl chain influences biological activity. nih.govrsc.org For instance, in a series of penetration enhancers, enhancers with a C10 terpene chain showed superior effects compared to those with a C20 tail chain. nih.gov This suggests that there is an optimal chain length for activity, and both shorter and longer chains may lead to decreased efficacy. The lipophilicity conferred by the octanoyl chain likely plays a role in membrane permeability and interaction with hydrophobic pockets in the target protein.

| Modification | Potential Impact on Biological Activity |

| Chain Length | Affects lipophilicity, membrane permeability, and fit within a binding pocket. An optimal length often exists. nih.govnih.gov |

| Branching | Can alter the steric profile and metabolic stability of the compound. |

| Unsaturation | Introduction of double or triple bonds can change the chain's rigidity and electronic properties. |

Substituent Effects on the Diazepane Nitrogen Atoms

In many classes of biologically active 1,4-diazepane derivatives, such as those targeting factor Xa or T-type calcium channels, the substituents on the nitrogen atoms are critical for binding to the target protein. nih.govnih.gov For example, in a series of factor Xa inhibitors, the 1,4-diazepane moiety was designed to interact with a specific aryl-binding domain of the enzyme. nih.gov

The presence of the octanoyl group on one nitrogen atom of this compound leaves the other nitrogen available for further substitution. Introducing various groups at this position can modulate the compound's properties. For instance, adding a basic amine could enhance water solubility, while a bulky aromatic group could provide additional binding interactions.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which is key to its reactivity and intermolecular interactions.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and allows for the visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. For 1-(1,4-Diazepan-1-YL)octan-1-one , the HOMO is expected to be localized around the electron-rich nitrogen atoms of the diazepane ring and the carbonyl oxygen, while the LUMO would likely be centered on the carbonyl carbon.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. These maps are invaluable for identifying regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules, including biological receptors. In the case of This compound , the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen and the nitrogen atoms, indicating their hydrogen bond accepting capabilities. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms attached to the diazepane ring.

Quantum chemical methods can be employed to predict spectroscopic data, which can be a powerful tool for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules nih.govresearchgate.netmdpi.comnih.govmdpi.com. By calculating the magnetic shielding tensors for each nucleus in the molecule and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound. For This compound , DFT-based NMR prediction would be crucial for assigning the signals of the protons and carbons in the flexible diazepane ring and the octanoyl chain.

Mass Spectrometry (MS): In silico fragmentation tools can predict the mass spectrum of a molecule by simulating its fragmentation pathways upon ionization nih.govnih.gov. These tools often use rule-based algorithms or quantum chemical calculations to determine the most likely bond cleavages. For This compound , the predicted mass spectrum would likely show characteristic fragments corresponding to the loss of the octanoyl chain or fragmentation of the diazepane ring. This information would be invaluable for identifying the compound in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Spectroscopic Data | Predicted Values for this compound |

| ¹H NMR Chemical Shifts (ppm) | Predicted values would be generated using DFT calculations (e.g., B3LYP/6-31G) and would show distinct signals for the protons on the octanoyl chain and the diazepane ring.* |

| ¹³C NMR Chemical Shifts (ppm) | Predicted values would show a characteristic signal for the carbonyl carbon and distinct signals for the carbons of the octanoyl chain and the diazepane ring. |

| Mass Spectrum (m/z) | Predicted fragmentation patterns would include the molecular ion peak and fragments corresponding to the loss of the acyl chain and cleavage of the diazepane ring. |

Note: The table presents the type of data that would be generated through computational prediction. Specific numerical values require dedicated calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of molecular behavior, offering insights into conformational preferences, flexibility, and interactions with other molecules over time.

The seven-membered diazepane ring in This compound can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. Conformational sampling methods, such as molecular mechanics force fields followed by energy minimization, are used to explore the potential energy surface of the molecule and identify the most stable conformers. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in unexpected low-energy conformations, such as a twist-boat ring conformation, which may be the bioactive conformation nih.govnih.gov. Understanding the preferred conformation of This compound is crucial as it dictates the three-dimensional arrangement of its functional groups and thus its ability to interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the key interactions that stabilize the protein-ligand complex. While the specific biological target for This compound is not known, docking studies on related diazepam derivatives have been performed to understand their binding to receptors like the GABA-A receptor and phosphodiesterase-2 nih.govnih.govnih.gov. These studies have revealed the importance of hydrogen bonds and hydrophobic interactions in ligand binding. If a potential target for This compound were identified, docking simulations could predict its binding mode and affinity, guiding further experimental studies.

| Potential Protein Target | Predicted Binding Affinity (e.g., Docking Score) | Key Predicted Interactions |

| Hypothetical Target 1 | Value (e.g., -8.5 kcal/mol) | Hydrogen bond with Serine residue, Hydrophobic interaction with Leucine and Valine residues. |

| Hypothetical Target 2 | Value (e.g., -7.9 kcal/mol) | Hydrogen bond with Aspartate residue, Pi-stacking with Phenylalanine residue. |

Note: This table illustrates the type of information that would be generated from a protein-ligand docking study. The targets and values are hypothetical.

Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of a molecular system, allowing for the study of the stability of protein-ligand complexes and any conformational changes that may occur upon binding. Following a docking study, MD simulations can be used to assess the stability of the predicted binding pose over time. These simulations can reveal whether the ligand remains in the binding pocket and can identify key residues that are important for maintaining the interaction. MD simulations of diazepam derivatives have been used to investigate the stability of their complexes with the GABA-A receptor and to understand how these ligands modulate the receptor's function nih.gov. For This compound , MD simulations would be essential to validate any predicted binding modes from docking studies and to provide a more realistic picture of its dynamic interactions with a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used to predict the activity of new compounds, thereby accelerating the drug development process. nih.gov

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for the biological activities of 1,4-diazepane derivatives, including compounds like this compound, is a crucial step in identifying new drug candidates. While specific QSAR studies on this compound are not extensively documented in publicly available research, the general methodology can be outlined based on studies of similar heterocyclic compounds.

The process begins with the compilation of a dataset of 1,4-diazepane derivatives with their experimentally determined biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For instance, in a study of 1,2,4-triazole (B32235) derivatives, descriptors such as the number of saturated carbons (minHCsatu) and 3D topological distance-based autocorrelation (TDB9e) were found to be correlated with biological activity. nih.gov

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a correlation between the descriptors and the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques. A robust QSAR model can subsequently be used to predict the biological activity of new, unsynthesized 1,4-diazepane derivatives.

To illustrate, a hypothetical QSAR study on a series of 1,4-diazepane analogs might yield a model that links specific structural features to their affinity for a particular receptor. The table below presents a set of hypothetical molecular descriptors that could be used in such a QSAR model for a series of 1,4-diazepane derivatives.

| Descriptor | Description | Potential Influence on Activity |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | Important for cell membrane permeability and binding to hydrophobic pockets of receptors. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and can predict transport properties. |

| Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation around them. | Influences conformational flexibility and binding affinity. |

| Dipole Moment | A measure of the polarity of a molecule. | Can affect interactions with polar residues in a receptor binding site. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Application of Machine Learning in SAR Analysis of 1,4-Diazepanes

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in drug discovery for analyzing Structure-Activity Relationships (SAR). nih.gov ML algorithms can learn complex, non-linear relationships between chemical structures and biological activities from large datasets, often outperforming traditional QSAR methods. nih.gov

For the SAR analysis of 1,4-diazepanes, various machine learning algorithms can be employed. These include both supervised and unsupervised learning methods. Supervised learning algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNNs), are trained on a labeled dataset of compounds with known activities to predict the activity of new compounds. researchgate.net Unsupervised learning methods, like clustering, can be used to group compounds based on their structural similarities, which can help in identifying novel scaffolds and understanding the chemical space of 1,4-diazepane derivatives.

The application of deep learning, a more advanced form of machine learning, has shown particular promise in SAR analysis. nih.gov Deep learning models, especially convolutional neural networks (CNNs), can automatically learn relevant features from 2D or 3D representations of molecules, eliminating the need for manual descriptor calculation. nih.gov This can lead to more accurate predictions and a deeper understanding of the structural requirements for biological activity.

A hypothetical application of machine learning to a dataset of 1,4-diazepane derivatives could involve training a random forest model to classify compounds as active or inactive against a specific biological target. The performance of such a model would be evaluated using metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC).

The following table illustrates how the performance of different machine learning models could be compared in a hypothetical SAR analysis of 1,4-diazepane derivatives.

| Machine Learning Model | Accuracy | Precision | Recall | AUC-ROC |

| Random Forest | 0.85 | 0.82 | 0.88 | 0.92 |

| Support Vector Machine | 0.82 | 0.80 | 0.85 | 0.89 |

| Deep Neural Network | 0.88 | 0.86 | 0.90 | 0.95 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Pharmacological and Molecular Biological Investigations in Vitro

Receptor Binding Affinity and Selectivity Studies

The interaction of a compound with various neurotransmitter receptors is fundamental to its potential effects on the central nervous system. The following sections explore the likely binding profile of 1-(1,4-diazepan-1-yl)octan-1-one at key dopamine (B1211576), serotonin (B10506), and other receptors based on data from closely related analogs.

Direct binding affinity data for this compound at dopamine receptor subtypes is not available in the reviewed literature. However, research on the closely related analog, 1-(1,4-diazepan-1-yl)ethanone, which features a much shorter acetyl group instead of an octanoyl group, has shown no significant effects at dopamine receptors. biosynth.com This suggests that the basic N-acyl-diazepane scaffold may not be a primary pharmacophore for dopamine receptor interaction.

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for antipsychotic medications. nih.govnih.gov The affinity for these receptors is highly dependent on the specific structural features of a ligand. nih.gov While many atypical antipsychotics show high affinity for the D4 receptor, this is not a universal characteristic and does not by itself distinguish them from typical antipsychotics. nih.gov For the 1,4-diazepane scaffold, significant structural modifications beyond a simple acyl group are likely necessary to confer potent dopamine receptor affinity.

Similar to the dopamine receptors, direct binding data for this compound at serotonin (5-HT) receptors is absent from the scientific record. The analog 1-(1,4-diazepan-1-yl)ethanone was also reported to have no significant effects on serotonin receptors. biosynth.com

Serotonin receptors are a diverse family of G-protein coupled receptors that are modulated by a wide array of therapeutic agents. nih.govnih.gov The 5-HT1A and 5-HT2A receptors, in particular, are key targets for anxiolytics and antipsychotics. nih.gov The binding of ligands to these receptors is governed by specific molecular interactions. For instance, the presence of an N1-benzenesulfonyl group on a tryptamine (B22526) core is a major determinant of how it binds at 5-HT6 receptors, indicating that the nature of substitutions dramatically influences receptor interaction. nih.gov It can be inferred that the simple N-octanoyl substitution on the diazepane ring of the title compound may not be sufficient to create the specific interactions required for high-affinity binding at these complex receptor sites without additional pharmacophoric features.

There is no specific data available concerning the binding of this compound to histamine (B1213489) H1 or muscarinic M1 receptors. These receptors are often associated with the side effects of centrally-acting agents. nih.gov For example, the binding of phenothiazine (B1677639) drugs and their metabolites to H1 and muscarinic receptors contributes to their sedative and anticholinergic effects. nih.gov Without experimental evaluation, the potential for this compound to interact with these receptors remains speculative.

Enzymatic Activity Modulation

Beyond receptor binding, compounds can exert effects by modulating the activity of intracellular enzymes.

The 1,4-diazepane scaffold has been incorporated into molecules designed as inhibitors of Rho-associated protein kinase (ROCK). nih.gov ROCKs are serine/threonine kinases that play a crucial role in cellular processes like smooth muscle contraction and cell migration. nih.govnih.gov Several ROCK inhibitors have been approved for clinical use, targeting conditions like cerebral vasospasm and chronic graft-versus-host disease. nih.gov

However, the known ROCK inhibitors containing a diazepane ring are structurally complex and the diazepane moiety is typically part of a larger, more intricate pharmacophore designed to fit into the ATP-binding pocket of the enzyme. nih.govnih.gov It is therefore unlikely that a simple molecule like this compound would be a potent ROCK inhibitor without these additional structural features.

Investigations into related compounds provide insight into other potential enzymatic targets. Notably, 1-(1,4-diazepan-1-yl)ethanone has been identified as a competitive inhibitor of tyrosine kinases, enzymes critical for signal transmission in the central nervous system. biosynth.com It was shown to inhibit the activity of the IGF-1 receptor at low concentrations. biosynth.com This suggests that N-acyl derivatives of 1,4-diazepane could potentially function as kinase inhibitors.

Furthermore, separate research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca This indicates that the diazepane scaffold is versatile and can be adapted to interact with protein surfaces and disrupt protein-protein interactions, a mechanism distinct from classical receptor binding or active site enzyme inhibition. uwaterloo.ca

Interactive Data Table: In Vitro Activity of a Structurally Related Compound

Since no direct data exists for this compound, the table below summarizes the reported activity for its close structural analog.

| Compound Name | Target Class | Specific Target | Reported Activity | Reference |

| 1-(1,4-Diazepan-1-yl)ethanone | Neurotransmitter Receptors | Dopamine Receptors | No significant effects | biosynth.com |

| 1-(1,4-Diazepan-1-yl)ethanone | Neurotransmitter Receptors | Serotonin Receptors | No significant effects | biosynth.com |

| 1-(1,4-Diazepan-1-yl)ethanone | Enzyme | Tyrosine Kinases (IGF-1R) | Competitive Inhibitor | biosynth.com |

Cellular Pathway Modulation and Signaling Studies

G-protein Coupled Receptor (GPCR) Signaling Pathways

No research data were identified that investigated the interaction of this compound with G-protein Coupled Receptor (GPCR) signaling pathways.

Downstream Signaling Cascades and Gene Expression

Information regarding the effect of this compound on downstream signaling cascades and gene expression is not available in the current scientific literature.

Anti-proliferative and Cytotoxicity Assays in Cancer Cell Lines

In Vitro Efficacy against Specific Cancer Cell Lines

There are no published studies detailing the in vitro efficacy of this compound against any specific cancer cell lines.

Mechanisms of Action in Cellular Models

The mechanisms of action for this compound in cellular models have not been elucidated in any available research.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 1-(1,4-diazepan-1-yl)octan-1-one and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is a critical step in its analysis.

Given the presence of a basic diazepane ring and a non-polar octanoyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A typical HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

A well-developed HPLC method for this compound would be validated for several parameters to ensure its reliability, including linearity, accuracy, precision, and specificity. nih.govnih.govresearchgate.net The retention time of the compound would be specific under defined conditions, allowing for its identification and quantification.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.govpharmacophorejournal.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov |

| Elution | Isocratic or gradient elution, depending on the complexity of the sample matrix. nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min nih.gov |

| Detection | UV detection at a wavelength where the amide chromophore absorbs, likely in the range of 200-240 nm. nih.gov |

| Injection Volume | 10 - 20 µL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility due to its molecular weight and polar functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile precursors, byproducts, or degradation products. For instance, if the synthesis involves smaller, more volatile reactants, GC-MS would be an excellent tool to monitor their consumption and the formation of volatile impurities.

Furthermore, derivatization of this compound to increase its volatility could enable GC-MS analysis. However, this is often a more complex approach compared to the direct analysis by HPLC. Modern GC-MS instruments provide high-resolution separation and definitive mass identification, making them powerful tools for the analysis of complex mixtures. wikipedia.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the connectivity and chemical environment of all atoms in the this compound molecule. scispace.comnih.govresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the octanoyl chain and the diazepane ring. The chemical shifts, integration values, and coupling patterns would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be characteristic of the carbonyl group, the aliphatic carbons of the octanoyl chain, and the carbons of the diazepane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position (tentative) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Carbonyl) | - | ~172 |

| α-CH₂ (to C=O) | ~2.3 | ~35 |

| β-CH₂ (chain) | ~1.6 | ~25 |

| -(CH₂)₅- (chain) | ~1.3 | ~22-32 |

| Terminal CH₃ (chain) | ~0.9 | ~14 |

| CH₂ (next to N-acyl) | ~3.5 | ~45-50 |

| CH₂ (next to N) | ~2.8 | ~45-50 |

| CH₂ (diazepane ring) | ~1.8-2.0 | ~25-30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. scispace.comnih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the octanoyl side chain and the fragmentation of the diazepane ring, providing further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in the molecule. researchgate.net A strong absorption band around 1630-1650 cm⁻¹ would be indicative of the tertiary amide carbonyl (C=O) stretching vibration. The C-H stretching vibrations of the aliphatic chain and the diazepane ring would appear in the region of 2850-3000 cm⁻¹. The absence of N-H stretching bands around 3300 cm⁻¹ would confirm the tertiary nature of the amide. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to identify the presence of chromophores. libretexts.orgijpras.com For this compound, the primary chromophore is the amide group. It would be expected to exhibit a weak n→π* transition at a longer wavelength (around 220 nm) and a stronger π→π* transition at a shorter wavelength. researchgate.netijpsonline.com The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis.

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ corresponding to the molecular weight; Characteristic fragmentation pattern. scispace.comnih.gov |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1640 cm⁻¹); C-H stretches (~2850-3000 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maximum around 200-240 nm due to the amide chromophore. ijpras.comijpsonline.com |

| ¹H NMR Spectroscopy | Signals for octanoyl chain protons and diazepane ring protons with characteristic chemical shifts and coupling patterns. researchgate.net |

| ¹³C NMR Spectroscopy | Signal for carbonyl carbon (~172 ppm) and aliphatic carbons. |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data specifically detailing the analytical and spectroscopic characterization of the chemical compound This compound .

The investigation sought to find detailed findings, particularly in the area of X-ray crystallography, to elaborate on the compound's solid-state structure. This would include the determination of its absolute configuration, conformation, crystal packing, and intermolecular interactions as per the requested outline.

Despite a thorough search, no scholarly articles, patents, or entries in crystallographic databases were found for this specific molecule. The stringent requirement to focus solely on "this compound" and to exclude any information from related compounds means that an article based on the provided outline cannot be generated at this time. The absence of primary research on this compound prevents a scientifically accurate and detailed discussion on its structural analysis.

Therefore, the requested article focusing on the X-ray crystallography of "this compound" cannot be produced.

Applications As Chemical Probes and Research Tools

Development of Radiolabeled 1,4-Diazepane Derivatives for Receptor Mapping

The ability to visualize and quantify receptors in the living brain is crucial for understanding neurological disorders and developing targeted therapies. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiolabeled molecules (radioligands) that bind to specific targets. The 1,4-diazepane structure has been incorporated into novel radioligands for PET imaging, enabling the mapping of various receptor systems in the central nervous system.

Researchers have successfully synthesized and evaluated a series of radiolabeled derivatives for imaging key receptors. For instance, derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide have been developed for imaging α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). nih.gov Two specific radiolabeled compounds from this series, [¹⁸F]7a and [¹⁸F]7c, demonstrated high binding affinity and selectivity for α7-nAChRs. nih.gov In vivo studies in mice showed that these radioligands could readily cross the blood-brain barrier and specifically label these receptors. nih.gov The high binding potential of [¹⁸F]7a, in particular, suggests its promise as a PET radioligand for imaging α7-nAChRs in higher species, including non-human primates. nih.gov

Similarly, the benzodiazepine (B76468) flumazenil, which contains a related diazepine (B8756704) core, can be radiolabeled with carbon-11 (B1219553) to serve as a radioligand for mapping the distribution of GABA-A receptors in the human brain via PET scans. wikipedia.org Efforts have also been directed towards developing tracers for other receptor systems, such as the α2C-adrenergic receptors, using C-11 labeled benzo-1,4-dioxane derivatives. nih.gov While the development of radioligands for targets like the GABA transporter 1 (GAT1) has faced challenges such as radiodefluorination in vivo, the research highlights the ongoing efforts to utilize complex heterocyclic structures for advanced neuroimaging. acs.org

Radiolabeled 1,4-Diazepane Analogs for Receptor Mapping

| Radioligand | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| [¹⁸F]7a | α7-Nicotinic Acetylcholine Receptor (α7-nAChR) | High binding affinity (Ki = 0.4 nM) and excellent in vivo imaging properties in mice. | nih.gov |

| [¹⁸F]7c | α7-Nicotinic Acetylcholine Receptor (α7-nAChR) | High binding affinity (Ki = 1.3 nM) and specific labeling of α7-nAChRs. | nih.gov |

| [¹¹C]Flumazenil | GABA-A Receptor | Used as a PET radioligand to visualize GABA-A receptor distribution in the human brain. | wikipedia.org |

| [¹¹C]ORM-13070 | α2C-Adrenergic Receptor | Showed promise for imaging α2C-ARs, leading to the development of improved derivatives. | nih.gov |

Use in Affinity Chromatography and Target Identification

The specificity with which 1,4-diazepane derivatives bind to certain biological targets makes them excellent tools for affinity-based purification and identification of those targets. Affinity chromatography is a powerful technique that utilizes the specific binding interaction between a ligand (such as a diazepane derivative) immobilized on a solid support and its target protein in a complex mixture. This allows for the isolation and subsequent identification of the target, often a receptor or enzyme.

Research has shown that derivatives of the 1,4-diazepane ring system exhibit high affinity for sigma (σ) receptors. nih.gov For example, starting from the amino acid (S)-serine, chiral 1,4-diazepanes were synthesized and found to have a remarkable improvement in sigma-1 (σ₁) receptor affinity and selectivity compared to their piperazine (B1678402) homologs. nih.gov The 1,4-dibenzyl derivative, in particular, binds to σ₁ receptors with a high affinity (Ki value of 7.4 nM) and displays a 53-fold selectivity over σ₂ receptors. nih.gov This high affinity and selectivity are critical properties for a ligand to be used in affinity chromatography, as it ensures that primarily the target of interest is captured from a biological sample.

By immobilizing such high-affinity ligands onto a chromatography matrix, researchers can create a column that selectively retains the sigma-1 receptor. When a cell lysate or tissue extract is passed through the column, the sigma-1 receptor binds to the immobilized diazepane ligand, while other proteins pass through. The bound receptor can then be eluted and identified using techniques like mass spectrometry. This approach is invaluable for confirming drug targets and discovering new binding partners, thereby elucidating the molecular machinery with which these compounds interact.

Affinity of 1,4-Diazepane Derivatives for Sigma Receptors

| Compound | Target | Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 1,4-Dibenzyl-1,4-diazepane derivative (4a) | Sigma-1 (σ₁) Receptor | 7.4 nM | 53-fold selective over σ₂ receptors | nih.gov |

| Benzofurane-substituted diazepane (2c, 3c) | Sigma (σ) Receptors | High affinity | Data not specified | researchgate.net |

| Quinoline-substituted diazepane (2d, 3d) | Sigma (σ) Receptors | High affinity | Data not specified | researchgate.net |

Contribution to Understanding Biological Pathways and Disease Mechanisms

Derivatives based on the 1,4-diazepane core have been instrumental in probing various biological pathways and understanding the mechanisms of diseases. By acting on specific molecular targets, these compounds can modulate cellular functions, providing insights into their roles in health and disease. nih.gov

One significant area of research is their activity as T-type calcium channel blockers. nih.gov T-type calcium channels are involved in a variety of physiological processes, and their dysregulation is implicated in conditions like epilepsy and neuropathic pain. The discovery of 1,4-diazepane derivatives that can selectively block these channels offers chemical tools to study the downstream effects of this blockade and explore its therapeutic potential. nih.gov

Furthermore, 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is a key component of the endocannabinoid system and is primarily involved in regulating immune function and inflammation. Selective CB2 agonists are valuable research tools for investigating the role of this receptor in inflammatory diseases, pain, and neurodegenerative disorders, without the psychoactive effects associated with CB1 receptor activation.

In another example, compounds containing a 1,4-diazepine-5,7-dione core were found to be active at melanocortin 1 and 4 receptors (MC1R and MC4R). nih.gov These receptors are part of a critical pathway that regulates food intake and energy balance. By using these compounds in in vivo models, researchers demonstrated a reduction in food intake, an effect that could be reversed by a known MC4R antagonist. nih.gov This provides direct evidence for the role of this specific chemical scaffold in modulating the melanocortin pathway, which is a key target for obesity and metabolic disorders. The broad biological activities of 1,4-diazepane derivatives, including anticancer and antimicrobial effects, further underscore their importance as probes in diverse areas of biomedical research. nih.govnih.gov

Biological Activities of 1,4-Diazepane Derivatives and Their Investigated Pathways

| Derivative Class | Biological Target/Activity | Investigated Pathway/Disease Mechanism | Reference |

|---|---|---|---|

| 1,4-Diazepane derivatives | T-type Calcium Channel Blocker | Calcium signaling, potential for epilepsy and pain research | nih.gov |

| 1,4-Diazepane compounds | Cannabinoid Receptor 2 (CB2) Agonist | Endocannabinoid system, inflammation, immune response | nih.gov |

| 1,4-Dihydro- Current time information in Bangalore, IN.wikipedia.orgdiazepine-5,7-dione derivatives | Melanocortin 1 and 4 Receptor (MC1R/MC4R) Agonist | Regulation of food intake and energy homeostasis | nih.gov |

| General 1,4-Diazepine derivatives | Anticancer, Antipsychotic, Anxiolytic, Anticonvulsant | Various pathways related to cancer, CNS disorders | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(1,4-diazepan-1-yl)octan-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of 1,4-diazepane derivatives typically involves multi-step reactions, such as alkylation or nucleophilic substitution, followed by cyclization. Key considerations include:

- Catalyst Selection : Use of phase-transfer catalysts to enhance reaction efficiency in heterogeneous systems.

- Temperature Control : Reactions often require precise temperature modulation (e.g., 60–80°C) to avoid side products.

- Purification Techniques : Column chromatography or recrystallization is critical for isolating high-purity products.

- Automated Systems : Continuous flow reactors can improve yield reproducibility and scalability .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the diazepane ring conformation and ketone positioning.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO, theoretical MW: 224.3 g/mol).

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretching vibrations (~1700 cm).

- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 1,4-diazepane derivatives?

Methodological Answer: Conflicting data often arise from variations in assay conditions or target selectivity. A structured approach includes:

- Systematic Literature Review : Follow EPA protocols (e.g., TSCA Scope Document) to categorize studies by experimental parameters (e.g., IC values, cell lines) .

- In Silico Docking Studies : Compare binding affinities of this compound against related targets (e.g., dopamine receptors) using software like AutoDock Vina.

- Dose-Response Replication : Validate potency across multiple models (e.g., primary neurons vs. transfected HEK cells) .

Q. What experimental strategies can elucidate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes to identify cytochrome P450-mediated oxidation.

- LC-MS/MS Metabolite Profiling : Track degradation products (e.g., hydroxylated or N-dealkylated derivatives).

- Pharmacokinetic Studies : Administer radiolabeled compound to assess bioavailability and half-life in vivo .

Q. How can researchers design structure-activity relationship (SAR) studies to improve the selectivity of 1,4-diazepane derivatives?

Methodological Answer:

- Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the octanone chain or diazepane ring.

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to determine binding modes with target proteins.

- Activity Cliffs Analysis : Compare analogs with divergent potencies to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.